molecular formula C6H4O3S B121952 5-Formyl-2-thiophenecarboxylic Acid CAS No. 4565-31-5

5-Formyl-2-thiophenecarboxylic Acid

Cat. No. B121952
CAS RN: 4565-31-5
M. Wt: 156.16 g/mol
InChI Key: VFEAMMGYJFFXKV-UHFFFAOYSA-N
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Patent
US05874452

Procedure details

To a solution of thien-2-ylboronic acid (0.939 g, 7.34 mmol) and Na2CO3 (2.40 g, 22.6 mmol) in water (75 mL) is added p-dioxane (75 mL). This mixture is treated sequentially with 5-carboxy-2-thiophenecarboxaldehyde (1.43 g, 7.48 mmol) and palladium (II) acetate (151 mg, 0.673 mmol) and allowed to stir at ambient temperature for 16 hours. The solvent is evaporated in vacuo. To the residue is added EtOAc (400 mL) and water (300 mL). The aqueous layer is acidified to pH 1 with 1.0N aq. HCl. The aqueous layer is extracted with EtOAc (2×200 mL). The organic extracts are combined, washing with brine (200 mL), 5% aq. Na2S2O3 (200 mL), sat. aq. NaCl (200 mL), drying (Na2SO4), and the solvent evaporation in vacuo affords the title compound.
Quantity
0.939 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
151 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1B(O)O.C([O-])([O-])=O.[Na+].[Na+].O1CCOCC1.C([C:24]1[S:28][C:27]([CH:29]=[O:30])=[CH:26][CH:25]=1)(O)=O>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:24]1[S:28][C:27]([CH:29]=[O:30])=[CH:26][CH:25]=1 |f:1.2.3,7.8.9|

Inputs

Step One
Name
Quantity
0.939 g
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Name
Quantity
2.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(S1)C=O
Name
Quantity
151 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo
ADDITION
Type
ADDITION
Details
To the residue is added EtOAc (400 mL) and water (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
washing with brine (200 mL), 5% aq. Na2S2O3 (200 mL), sat. aq. NaCl (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporation in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
S1C(=CC=C1)C1=CC=C(S1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.